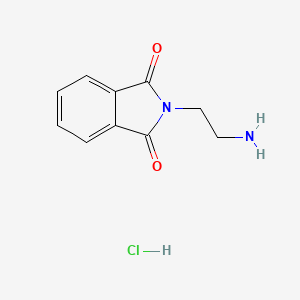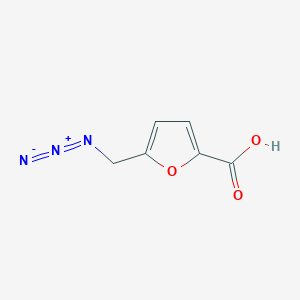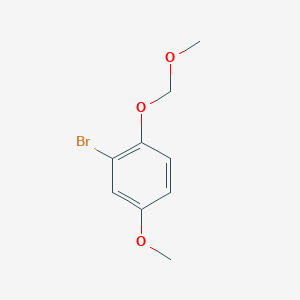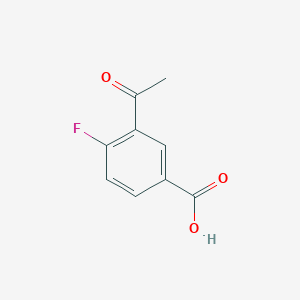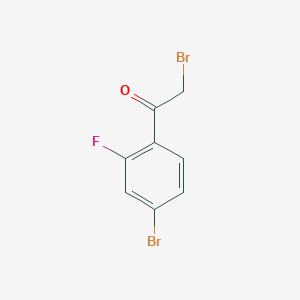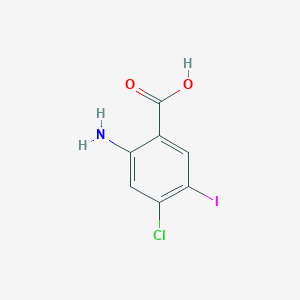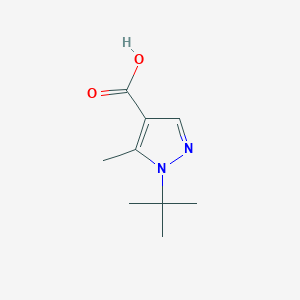
1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-(tert-Butyl)-5-methyl-1H-pyrazole-4-carboxylic acid, commonly known as tert-butyl-methyl-pyrazole-4-carboxylate (TBPMPC), is a key intermediate in the synthesis of various pharmaceuticals and other compounds. TBPMPC is a carboxylic acid that is used as a starting material in the synthesis of a variety of compounds, including drugs, herbicides, and other compounds. TBPMPC is also used in the synthesis of a variety of other compounds, including dyes, fragrances, and other compounds. TBPMPC is a versatile intermediate in the synthesis of various compounds and has a wide range of applications in the pharmaceutical and chemical industries.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been utilized in various synthetic processes. For instance, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides led to the formation of fluorinated pyrazole-4-carboxylic acids, showcasing the compound's role in the synthesis of structurally diverse molecules (Iminov et al., 2015).
Pharmacological Research
- Novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates have been synthesized, which involved the use of tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid derivatives. These compounds were evaluated for their antitumor properties, indicating the potential medicinal applications of the compound (Abonía et al., 2011).
Crystallography and Structural Analysis
- In crystallography, tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid derivatives have been used to study hydrogen-bonded supramolecular structures. These studies help in understanding molecular interactions and the design of new materials (Castillo et al., 2009).
Molecular Reactivity Studies
- Research has also focused on investigating the reactivity of compounds like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one, derived from similar tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid frameworks. These studies are significant for developing new synthetic methods and understanding chemical reactivity (Mironovich & Shcherbinin, 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that tert-butyl groups can interact with various biological targets
Mode of Action
It is known that tert-butyl groups can participate in various chemical transformations . The compound may interact with its targets through these transformations, leading to changes in the targets’ function or structure. More research is required to elucidate the exact mode of action.
Biochemical Pathways
It is known that tert-butyl groups can be involved in various biosynthetic and biodegradation pathways The compound may affect these pathways, leading to downstream effects on cellular processes
Pharmacokinetics
It is known that tert-butyl groups can influence the solubility and stability of compounds , which could impact the bioavailability of this compound. More research is needed to outline the pharmacokinetic properties of this compound.
Result of Action
It is known that tert-butyl groups can influence the reactivity and stability of compounds , which could lead to various effects at the molecular and cellular level
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid. For instance, temperature can affect the rate of chemical reactions , potentially influencing the compound’s action. Additionally, the presence of other chemicals in the environment could impact the compound’s efficacy and stability . More research is needed to understand how environmental factors influence the action of this compound.
Eigenschaften
IUPAC Name |
1-tert-butyl-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(8(12)13)5-10-11(6)9(2,3)4/h5H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFVOPYELVXHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623619 | |
| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288251-51-4 | |
| Record name | 1-(1,1-Dimethylethyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288251-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






